molecular formula C29H35BrN2O8 B1212583 Swr 104SA CAS No. 152191-74-7

Swr 104SA

Cat. No.: B1212583
CAS No.: 152191-74-7
M. Wt: 619.5 g/mol
InChI Key: VTIDTUMZCWZDAX-UHFFFAOYSA-N
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Description

SWR 104SA is a small molecule drug developed by Sawai Pharmaceutical Co., Ltd. It is classified as a histamine H2 receptor antagonist, which means it blocks the action of histamine at the H2 receptors in the stomach, thereby reducing gastric acid secretion. This compound has shown potential in treating digestive system disorders, particularly stomach ulcers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The key intermediate is 1’-bromo-N-[3-[3-(1-piperidinylmethyl) phenoxy] propyl]-spiro[1,3-dioxolane-2,9’-pentacyclo-[4.3.0.0.(2,5)0.(3,8)0.(4,7)]nonane]-4’-carboxamide monooxalate . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of SWR 104SA follows a similar synthetic route but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This involves the use of large reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

SWR 104SA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .

Scientific Research Applications

SWR 104SA has a wide range of scientific research applications, including:

Mechanism of Action

SWR 104SA exerts its effects by blocking the histamine H2 receptors in the stomach. This prevents histamine from binding to these receptors, thereby reducing the production of gastric acid. The compound’s mechanism of action involves competitive inhibition, where it competes with histamine for binding to the H2 receptors. This leads to a decrease in gastric acid secretion and provides relief from symptoms associated with excessive acid production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SWR 104SA

This compound is unique in its chemical structure and specific binding affinity for the histamine H2 receptors. It has shown a different profile of antiulcer activity compared to other histamine H2 receptor antagonists. For example, it has demonstrated mucosal protective activity independent of endogenous prostaglandins and inhibitory effects on indomethacin-induced gastric hypermotility .

Properties

CAS No.

152191-74-7

Molecular Formula

C29H35BrN2O8

Molecular Weight

619.5 g/mol

IUPAC Name

1'-bromo-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]spiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.02,5.03,8.04,7]nonane]-4'-carboxamide;oxalic acid

InChI

InChI=1S/C27H33BrN2O4.C2H2O4/c28-26-21-18-22(26)20-23(27(26)33-12-13-34-27)19(21)25(18,20)24(31)29-8-5-11-32-17-7-4-6-16(14-17)15-30-9-2-1-3-10-30;3-1(4)2(5)6/h4,6-7,14,18-23H,1-3,5,8-13,15H2,(H,29,31);(H,3,4)(H,5,6)

InChI Key

VTIDTUMZCWZDAX-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)C34C5C6C3C7C4C5C6(C78OCCO8)Br.C(=O)(C(=O)O)O

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)C34C5C6C3C7C4C5C6(C78OCCO8)Br.C(=O)(C(=O)O)O

Synonyms

1'-bromo-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)spiro(1,3-dioxolane-2,9'-pentacyclo(4.3.0.0(2,5).0(3,8).0(4,7))nonane)-4'-carboxamide monooxalate
SWR 104SA
SWR-104SA

Origin of Product

United States

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